N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, substituted with a 3-chlorophenyl group, a methyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyrazole ring. For instance, starting from a thienyl hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions can yield the thieno[2,3-c]pyrazole core.
Substitution Reactions: The introduction of the 3-chlorophenyl, methyl, and phenyl groups can be achieved through various substitution reactions. For example, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can introduce the chlorine atom.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure and biological activities suggest it could be developed into drugs for treating various diseases, including infections and cancers.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the thieno ring, which may affect its biological activity.
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Lacks the 3-chlorophenyl group, which may influence its reactivity and interactions.
N-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Lacks the phenyl group, potentially altering its chemical properties.
Uniqueness
N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14ClN3OS |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-16-11-17(18(24)21-14-7-5-6-13(20)10-14)25-19(16)23(22-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,21,24) |
InChI Key |
PTILRIHWSJUZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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